molecular formula C9H6N4O B13865737 1,3-Dihydroimidazo[4,5-b]quinoxalin-2-one

1,3-Dihydroimidazo[4,5-b]quinoxalin-2-one

Cat. No.: B13865737
M. Wt: 186.17 g/mol
InChI Key: IUCSHOCKRNTCJS-UHFFFAOYSA-N
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Description

1,3-Dihydroimidazo[4,5-b]quinoxalin-2-one is a heterocyclic compound that belongs to the class of imidazoquinoxalines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydroimidazo[4,5-b]quinoxalin-2-one typically involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction is catalyzed by phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and is induced by visible light . Another method involves the use of 1-(2-isocyanophenyl)-1H-pyrroles, which leads to the formation of pyrrolo[1,2-a]quinoxaline derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydroimidazo[4,5-b]quinoxalin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Substitution: Reagents like sodium hydride or potassium carbonate in the presence of suitable solvents are commonly used.

Major Products

    Oxidation: Sulfone derivatives.

    Substitution: Various substituted imidazoquinoxaline derivatives.

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[1,5-a]quinoxalines
  • Imidazo[1,2-a]quinoxalines
  • Pyrrolo[1,2-a]quinoxalines

Uniqueness

1,3-Dihydroimidazo[4,5-b]quinoxalin-2-one is unique due to its specific structural features and the range of biological activities it exhibits. Unlike other similar compounds, it has shown potential in treating neurodegenerative diseases and has a broader spectrum of biological activities .

Properties

Molecular Formula

C9H6N4O

Molecular Weight

186.17 g/mol

IUPAC Name

1,3-dihydroimidazo[4,5-b]quinoxalin-2-one

InChI

InChI=1S/C9H6N4O/c14-9-12-7-8(13-9)11-6-4-2-1-3-5(6)10-7/h1-4H,(H2,10,11,12,13,14)

InChI Key

IUCSHOCKRNTCJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=N2)NC(=O)N3

Origin of Product

United States

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